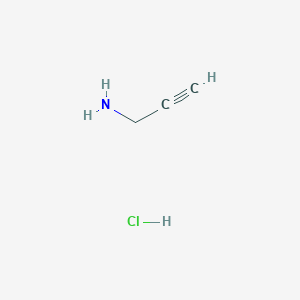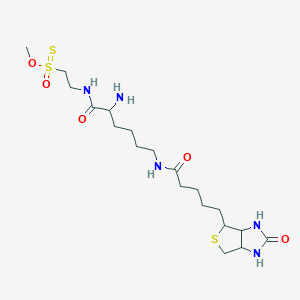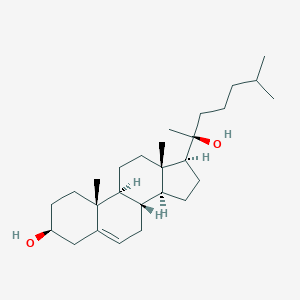
20-Hydroxycholesterol
Overview
Description
20-Hydroxycholesterol (20-OHC) is a naturally occurring oxysterol that has been studied for its role in a variety of physiological and biochemical processes. 20-OHC is an important component of the cholesterol metabolism pathways, and has been studied for its ability to modulate the activity of various enzymes and hormones. 20-OHC is also known to play a role in the regulation of blood pressure, cholesterol levels, and other metabolic processes. In
Scientific Research Applications
Cellular Studies and Ligands for Sterol-Binding Proteins : New 20-hydroxycholesterol-like compounds with fluorescent labels have been synthesized to study sterol uptake, intracellular distribution, and metabolism in yeast cells. These compounds may serve as ligands for sterol-binding proteins (Faletrov et al., 2019).
LXR Selectivity and Gene Modulation : Compounds incorporating the 22-hydroxylated 20-27 cholesterol moiety have shown promising LXR selectivity and potential for agonistic effects on genes involved in lipogenesis and inhibitory effects on cell proliferation (Strand et al., 2014).
Osteogenesis in Stem Cells : Hydroxycholesterol induces osteogenesis in human adipose-derived stem cells, with the hedgehog signaling pathway playing a crucial role in this process (Yalom et al., 2014).
Role in Steroid Hormone Biosynthesis : 20(S)-hydroxycholesterol is present in rat brains and human placenta, suggesting its involvement in steroid hormone biosynthesis and other biological processes (Lin et al., 2003).
Therapeutic Drug Potential : 20-hydroxyecdysone shows potential as a therapeutic drug for treating neuromuscular, cardio-metabolic, and respiratory diseases, possibly through activation of the Mas1 receptor (Dinan et al., 2021).
Chemoproteomics and Molecular Therapy Targets : A precise chemoproteomics probe for 20(S)-hydroxycholesterol and a proteome-wide map of its targets in living cells has been presented, revealing potential targets for molecular therapy (Cheng et al., 2021).
Effects on Poultry : High concentrations of 20(S)-hydroxycholesterol can negatively affect chicken satellite cell proliferation and differentiation, potentially impacting muscle growth and meat yield in meat-type chickens (Tompkins et al., 2020).
Mechanism of Action
Target of Action
20-Hydroxycholesterol (20S-OHC) is a human metabolite of cholesterol . It has been identified as an endogenous ligand for the sigma-2 receptor , which had previously been considered an orphan receptor . This receptor is known to play a role in various cellular processes, including cell proliferation and survival .
Mode of Action
20S-OHC has been found to be an allosteric activator of the Hedgehog signaling pathway . This means that it binds to a site on the receptor that is distinct from the primary active site, leading to a change in the receptor’s conformation and enhancing its activity . This interaction with the Hedgehog signaling pathway has implications in cancer research .
Biochemical Pathways
The primary biochemical pathway affected by 20S-OHC is the Hedgehog signaling pathway . This pathway plays a crucial role in cell differentiation, growth, and survival . By acting as an allosteric activator of this pathway, 20S-OHC can influence these cellular processes .
Pharmacokinetics
As a cholesterol metabolite, it is likely that it follows similar metabolic pathways as cholesterol .
Result of Action
The activation of the Hedgehog signaling pathway by 20S-OHC can lead to changes in cell differentiation, growth, and survival . This has potential implications in various health conditions, including cancer . For example, the activation of this pathway has been associated with the proliferation of cancer cells .
Action Environment
The action of 20S-OHC can be influenced by various environmental factors. For instance, the presence of other signaling molecules can affect the activity of the Hedgehog signaling pathway . Additionally, changes in the cellular environment, such as alterations in pH or temperature, could potentially influence the stability and efficacy of 20S-OHC .
Safety and Hazards
When handling 20-Hydroxycholesterol, it is advised to avoid dust formation, avoid breathing mist, gas or vapors, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Future Directions
Biochemical Analysis
Biochemical Properties
20-Hydroxycholesterol has been found to be an allosteric activator of the Hedgehog signaling pathway . This pathway is crucial for many aspects of development, cell differentiation, and tissue polarity . It interacts with proteins such as Smoothened (Smo), a G protein-coupled receptor that is a key player in the Hedgehog signaling pathway .
Cellular Effects
This compound has been shown to have effects on various types of cells. For instance, it has been found to inhibit the proliferation and differentiation of chicken satellite cells at high concentrations . It also plays a role in the regulation of muscle development, which is crucial for maintaining efficient growth and development in meat-type chickens .
Molecular Mechanism
This compound exerts its effects at the molecular level through several mechanisms. It acts as an allosteric activator of the Smoothened protein, which is part of the Hedgehog signaling pathway . This activation has implications in cancer research .
Temporal Effects in Laboratory Settings
Oxysterols, including this compound, are known to play key roles in central nervous system functioning, immune cell response, cell death, or migration and are involved in age-related diseases, cancers, autoimmunity, or neurological disorders .
Dosage Effects in Animal Models
Studies on related oxysterols have shown that they can have varying effects at different dosages .
Metabolic Pathways
This compound is involved in the cholesterol metabolism pathway . It is a product of the oxidation of cholesterol and plays a role in the regulation of cholesterol homeostasis .
Transport and Distribution
This compound is transported to the Golgi apparatus in a process that depends on ATP levels, temperature, and lysosome function . This suggests that it may be distributed within cells through a vesicular pathway .
Subcellular Localization
This compound selectively accumulates in the Golgi membrane . This subcellular localization may influence its activity or function within the cell .
properties
| { "Design of the Synthesis Pathway": "The synthesis of 20-Hydroxycholesterol can be achieved through a multi-step process starting from cholesterol. The key step involves the oxidation of cholesterol at the C20 position to form 20-Hydroxycholesterol.", "Starting Materials": [ "Cholesterol", "Pyridinium chlorochromate (PCC)", "Methanol", "Sodium borohydride (NaBH4)", "Acetic acid", "Sodium hydroxide (NaOH)" ], "Reaction": [ "Cholesterol is oxidized at the C20 position using PCC in methanol to form the corresponding ketone intermediate.", "The ketone intermediate is reduced using NaBH4 in acetic acid to form the corresponding alcohol intermediate.", "The alcohol intermediate is then oxidized at the C20 position using NaOH to form 20-Hydroxycholesterol." ] } | |
CAS RN |
516-72-3 |
Molecular Formula |
C27H46O2 |
Molecular Weight |
402.7 g/mol |
IUPAC Name |
(3S,8S,9S,10R,13S,14S,17S)-17-[(2R)-2-hydroxy-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C27H46O2/c1-18(2)7-6-14-27(5,29)24-11-10-22-21-9-8-19-17-20(28)12-15-25(19,3)23(21)13-16-26(22,24)4/h8,18,20-24,28-29H,6-7,9-17H2,1-5H3/t20-,21-,22-,23-,24-,25-,26-,27+/m0/s1 |
InChI Key |
MCKLJFJEQRYRQT-MGNSQDQZSA-N |
Isomeric SMILES |
CC(C)CCC[C@](C)([C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C)O |
SMILES |
CC(C)CCCC(C)(C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)O |
Canonical SMILES |
CC(C)CCCC(C)(C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)O |
Appearance |
Assay:≥98%A crystalline solid |
Other CAS RN |
516-72-3 |
physical_description |
Solid |
synonyms |
(20S)-20-hydroxycholesterol (20S)-cholest-5-ene-3 beta,20-diol 20 alpha-hydroxycholesterol 20-hydroxycholesterol 20-hydroxycholesterol, (3beta,20 xi)-isomer 20-hydroxycholesterol, 3H-labeled, (3beta,20 xi)-isomer 20alpha-hydroxycholesterol 20R-hydroxycholesterol |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



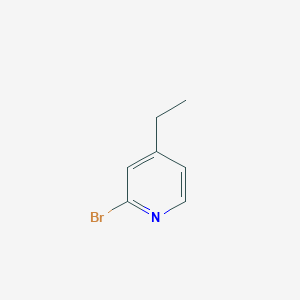
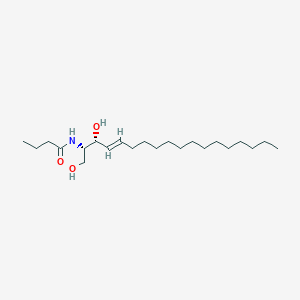

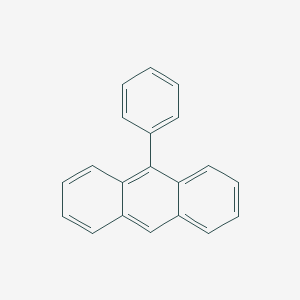

![2-Mercapto-3H-pyrrolo[2,3-D]pyrimidin-4(7H)-one](/img/structure/B14463.png)


